5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a naphthalene carboxamide structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The chlorination of the phenyl ring is carried out using chlorine gas or a chlorinating reagent like thionyl chloride (SOCl2).
Amidation: The final step involves the formation of the carboxamide group through a reaction between the brominated, chlorinated, and trifluoromethylated naphthalene derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while coupling reactions may produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with molecular targets in the body may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The presence of bromine, chlorine, and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functional groups and are studied for their anticancer properties.
2-bromo-4-chloro-5-methylphenyl N-(2-(trifluoromethyl)phenyl)carbamate: This compound has similar halogen and trifluoromethyl groups and is used in various chemical applications.
Uniqueness
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its naphthalene backbone. This combination imparts distinct chemical properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-9-10(18(21,22)23)7-8-15(16)20/h1-9H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYNPGFPDOMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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